N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry. The structure of this compound consists of a tetrahydroquinoline core with a propanoyl group at the 1-position and a benzamide group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Propanoylation: The tetrahydroquinoline core is then subjected to propanoylation using propanoyl chloride in the presence of a base such as pyridine.
Benzamidation: Finally, the propanoylated tetrahydroquinoline is reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be compared with other tetrahydroquinoline derivatives:
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-carboxamide: Similar structure but with a naphthalene ring instead of a benzene ring.
3-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Contains a methoxy group at the 3-position of the benzamide ring.
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Contains an ethoxy group at the 2-position of the benzamide ring.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(22)21-12-6-9-14-10-11-16(13-17(14)21)20-19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMRFINCGMLFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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